Lyn-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

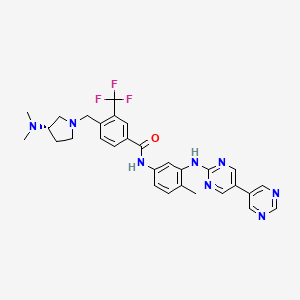

Structure

3D Structure

Properties

IUPAC Name |

4-[[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl]-N-[4-methyl-3-[(5-pyrimidin-5-ylpyrimidin-2-yl)amino]phenyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31F3N8O/c1-19-4-7-24(11-27(19)39-29-36-14-23(15-37-29)22-12-34-18-35-13-22)38-28(42)20-5-6-21(26(10-20)30(31,32)33)16-41-9-8-25(17-41)40(2)3/h4-7,10-15,18,25H,8-9,16-17H2,1-3H3,(H,38,42)(H,36,37,39)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOPBZHLJXQAQON-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)CN3CCC(C3)N(C)C)C(F)(F)F)NC4=NC=C(C=N4)C5=CN=CN=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)CN3CC[C@@H](C3)N(C)C)C(F)(F)F)NC4=NC=C(C=N4)C5=CN=CN=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31F3N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Function of Lyn-IN-1 in Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyn-IN-1, also known as a Bafetinib analog, is a potent and selective dual inhibitor of the non-receptor tyrosine kinases, Lyn and Bcr-Abl.[1][2][3] Lyn kinase is a member of the Src family of protein tyrosine kinases and plays a crucial role in the signaling pathways of various hematopoietic cells, regulating processes such as cell growth, differentiation, and immune responses.[4][5] The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML).[6] By targeting both Lyn and Bcr-Abl, this compound presents a significant area of interest for therapeutic intervention, particularly in the context of CML and other hematological malignancies. This document provides an in-depth technical overview of the function of this compound in cells, including its mechanism of action, effects on signaling pathways, and relevant experimental data and protocols.

Mechanism of Action

This compound exerts its cellular effects by competitively binding to the ATP-binding sites of Lyn and Bcr-Abl kinases, thereby inhibiting their catalytic activity. This inhibition prevents the phosphorylation of downstream substrate proteins, disrupting the signaling cascades that they mediate. The dual inhibitory nature of this compound is of particular interest in CML, where Lyn kinase has been implicated in imatinib resistance.[6]

Cellular Functions and Effects

The primary function of this compound in a cellular context is the disruption of signaling pathways driven by Lyn and Bcr-Abl kinases. This leads to a variety of cellular responses, including:

-

Inhibition of Cell Proliferation: By blocking the pro-proliferative signals from Bcr-Abl and Lyn, this compound effectively halts the growth of cancer cells, particularly those positive for the Bcr-Abl fusion protein.[1][3]

-

Induction of Apoptosis: The inhibition of these key survival pathways can trigger programmed cell death in malignant cells.[7]

-

Overcoming Drug Resistance: In the context of CML, Lyn kinase activation can be a mechanism of resistance to first-generation tyrosine kinase inhibitors like imatinib. By inhibiting Lyn, this compound may offer a therapeutic advantage in such cases.[6]

Quantitative Data

The inhibitory activity of this compound (Bafetinib) has been quantified against a panel of kinases. The following tables summarize the available data on its potency and cellular effects.

| Target Kinase | IC50 (nM) | Assay Type |

| Abl | 5.8 | Cell-free assay |

| Lyn | 19 | Cell-free assay |

Table 1: In Vitro Inhibitory Activity of this compound (Bafetinib)[1]

| Cell Line | Bcr-Abl Status | IC50 (nM) | Assay Type |

| K562 | Positive | 11 | Cell Proliferation (MTT) |

| 293T | WT Bcr-Abl | 22 | Autophosphorylation Assay |

Table 2: Cellular Activity of this compound (Bafetinib)[1][3]

Signaling Pathways

This compound primarily impacts the Bcr-Abl and Lyn signaling pathways. The following diagrams illustrate the key components of these pathways and the points of inhibition by this compound.

Caption: Bcr-Abl Signaling Pathway and Inhibition by this compound.

Caption: Lyn Kinase Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the function of this compound.

In Vitro Kinase Assay

This protocol is for determining the IC50 value of this compound against a specific kinase.

Materials:

-

Recombinant human Lyn or Bcr-Abl kinase

-

This compound (Bafetinib)

-

ATP, [γ-³³P]ATP

-

Kinase-specific peptide substrate

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

-

96-well plates

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO. A typical starting concentration range would be from 1 nM to 10 µM.[1]

-

In a 96-well plate, add the kinase reaction buffer.

-

Add the peptide substrate and the diluted this compound to each well.

-

Initiate the reaction by adding a mixture of ATP and [γ-³³P]ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction by adding phosphoric acid.

-

Spot a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity on the paper using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value using appropriate software.

Cell Viability (MTT) Assay

This protocol is used to assess the effect of this compound on the proliferation of cell lines.

Materials:

-

Bcr-Abl positive cell line (e.g., K562) and a negative control cell line.

-

This compound (Bafetinib)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Prepare serial dilutions of this compound in the cell culture medium. A common concentration range to test is 0.1 to 10 µM.[8]

-

Remove the old medium and add the medium containing the different concentrations of this compound to the cells. Include a vehicle control (DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting

This protocol is for analyzing the phosphorylation status of target proteins after treatment with this compound.

Materials:

-

Cell line of interest

-

This compound (Bafetinib)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-CrkL, anti-CrkL, anti-phospho-STAT5, anti-STAT5, anti-phospho-Lyn, anti-Lyn)

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2-24 hours).[7]

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating a kinase inhibitor like this compound.

Caption: General workflow for kinase inhibitor testing.

References

- 1. selleckchem.com [selleckchem.com]

- 2. apexbt.com [apexbt.com]

- 3. abmole.com [abmole.com]

- 4. Bafetinib, a dual Bcr-Abl/Lyn tyrosine kinase inhibitor for the potential treatment of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

The Discovery and Synthesis of Lyn-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Lyn-IN-1, a potent and selective inhibitor of Lyn tyrosine kinase. This document details the scientific background, experimental protocols, and key data associated with this compound, serving as a comprehensive resource for researchers in oncology, immunology, and drug discovery.

Introduction to Lyn Kinase

Lyn is a member of the Src family of non-receptor tyrosine kinases predominantly expressed in hematopoietic cells. It plays a crucial, dual role in signal transduction pathways, capable of both initiating and inhibiting cellular responses.[1][2] Dysregulation of Lyn kinase activity has been implicated in various pathologies, including autoimmune diseases and several types of cancer, making it a compelling target for therapeutic intervention.[3]

The Pyrazolo[3,4-d]pyrimidine Scaffold

This compound is built upon the pyrazolo[3,4-d]pyrimidine core, a heterocyclic scaffold that is a well-established pharmacophore in the development of kinase inhibitors.[4][5][6] This structural motif acts as an ATP mimic, effectively competing with endogenous ATP for the kinase's binding site and thereby inhibiting its phosphorylating activity. The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of potency and selectivity against specific kinase targets.

Discovery of this compound as a Bafetinib Analog

This compound is recognized as an analog of Bafetinib (also known as INNO-406 or NS-187), a potent dual inhibitor of Bcr-Abl and Lyn kinases.[7][8][9] Bafetinib itself was developed as a second-generation tyrosine kinase inhibitor to overcome resistance to Imatinib in the treatment of chronic myeloid leukemia (CML).[10][11] The discovery of this compound stems from the continued exploration of the pyrazolo[3,4-d]pyrimidine scaffold to develop highly selective kinase inhibitors for research and therapeutic purposes.

Data Presentation: Kinase Inhibition Profile

The inhibitory activity of Bafetinib, the parent compound of this compound, has been well-characterized. The following table summarizes the key quantitative data regarding its potency and selectivity. It is important to note that as an analog, the activity of this compound is expected to be in a similar range.

| Kinase Target | IC50 (nM) | Selectivity Notes |

| Lyn | 19 | Primary Target |

| Bcr-Abl | 5.8 | Dual Target with Lyn |

| Src | >100 | Less Potent |

| c-Kit | >100 | Less Potent |

| PDGFR | >100 | Less Potent |

| Other Kinases | Generally inactive | Highly selective; inhibited only 4 of 79 tyrosine kinases tested at 0.1 µM.[12] |

Experimental Protocols

Synthesis of this compound

The following is a representative synthetic protocol for a compound with the core structure of this compound, based on established methods for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives.

General Scheme:

Caption: Synthetic scheme for this compound.

Step 1: Synthesis of the Urea Intermediate

-

To a solution of 3-amino-1H-pyrazole-4-carbonitrile (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous Dichloromethane), add 3-(trifluoromethyl)phenyl isocyanate (1.05 eq) dropwise at 0°C under an inert atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the resulting precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the urea intermediate.

Step 2: Cyclization to form this compound

-

The urea intermediate from Step 1 is suspended in a high-boiling point solvent such as diphenyl ether.

-

The mixture is heated to reflux (approximately 250-260°C) for 1-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After cooling to room temperature, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the product.

-

The solid is collected by filtration, washed extensively with the non-polar solvent, and then purified by column chromatography or recrystallization to afford the final product, 3-amino-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (this compound).

In Vitro Lyn Kinase Activity Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound against Lyn kinase.

Caption: Workflow for in vitro Lyn kinase assay.

Materials:

-

Recombinant human Lyn kinase

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

Peptide substrate (e.g., a generic tyrosine kinase substrate)

-

ATP

-

This compound

-

96-well plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute further in kinase buffer.

-

In a 96-well plate, add the diluted this compound solutions.

-

Add the Lyn kinase to each well and incubate for 10-15 minutes at room temperature.

-

To initiate the kinase reaction, add a mixture of the peptide substrate and ATP.

-

Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

-

Terminate the reaction by adding the stop reagent provided in the detection kit.

-

Add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway of Lyn Kinase

Lyn kinase is a key player in various signaling cascades, particularly in B-cells and myeloid cells. It can propagate both activating and inhibitory signals, acting as a critical regulator of immune responses.

Caption: Simplified Lyn kinase signaling pathway.

Conclusion

This compound, as an analog of Bafetinib, is a valuable research tool for investigating the biological roles of Lyn kinase. Its pyrazolo[3,4-d]pyrimidine core provides a potent and selective mechanism of inhibition. The experimental protocols and data presented in this guide offer a solid foundation for researchers to utilize this compound in their studies of Lyn-mediated signaling pathways and their implications in health and disease.

References

- 1. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Computational Approach to Analyze the Mechanism of Action of the Kinase Inhibitor Bafetinib | PLOS Computational Biology [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | dual Bcr-Abl/Lyn inhibitor | CAS 887650-05-7 | InvivoChem [invivochem.com]

- 10. Bafetinib - Wikipedia [en.wikipedia.org]

- 11. BAFETINIB (PD015660, ZGBAJMQHJDFTQJ-DEOSSOPVSA-N) [probes-drugs.org]

- 12. apexbt.com [apexbt.com]

Lyn-IN-1: A Technical Guide to Target Protein Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target protein binding affinity, selectivity, and mechanism of action of Lyn-IN-1, a potent dual inhibitor of Bcr-Abl and Lyn tyrosine kinases. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex signaling pathways involved.

Executive Summary

This compound, an analog of Bafetinib (also known as INNO-406 or NS-187), is a second-generation tyrosine kinase inhibitor designed to target the Bcr-Abl fusion protein and the Src family kinase Lyn.[1] Its development was driven by the need to overcome resistance to first-generation inhibitors like imatinib, often associated with point mutations in the Abl kinase domain or the overexpression of Lyn.[2][3] this compound demonstrates high potency against its primary targets and a distinct selectivity profile, distinguishing it from other Bcr-Abl inhibitors. This guide will delve into the specifics of its binding characteristics and the experimental basis for these findings.

Quantitative Binding Affinity and Selectivity

The potency and selectivity of this compound have been characterized through various biochemical assays. The data presented below is for its well-studied analog, Bafetinib, which is considered representative of this compound's activity.

Primary Target Affinity

Bafetinib exhibits low nanomolar inhibitory concentrations against its intended targets, Abl and Lyn kinases.

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| Bcr-Abl | 5.8 | Cell-free | [4][5][6] |

| Lyn | 19 | Cell-free | [4][5][6] |

| Fyn | >50% inhibition at 100 nM | In vitro kinase assay | [7] |

Kinase Selectivity Profile

A key feature of this compound (Bafetinib) is its selectivity profile. A comprehensive screen against a panel of 272 recombinant kinases at a concentration of 1 µM revealed that only 23 kinases were inhibited by more than 80%.[4] This indicates a relatively high degree of selectivity.

Further studies have elucidated specific on-target and off-target activities:

| Kinase Target/Family | Activity | Notes | Reference |

| Primary Targets | Potent Inhibition | Abl, Lyn, Fyn, Abl-related gene (ARG) | [6][7] |

| Imatinib-Resistant Mutants | Active | Inhibits 12 of the 13 most frequent imatinib-resistant Bcr-Abl mutations. | [1] |

| T315I "Gatekeeper" Mutant | Inactive | A common resistance mutation that is not inhibited. | [1][6] |

| Newly Identified Off-Targets | Inhibition noted | ZAK, DDR1/2, various ephrin receptors | [2][3] |

| SRC Family Kinases | Selective Inhibition | Does not inhibit all SRC family members, unlike dasatinib and bosutinib. | [2][3] |

| TEC Family Kinases | Largely Inactive | Does not inhibit most TEC family kinases. | [2][3] |

| PDGFR, c-KIT | Weakly Active/Inactive | Significantly less potent than imatinib. | |

| NQO2 (Oxidoreductase) | Inactive | A known off-target of imatinib and nilotinib that is not inhibited by Bafetinib. | [2][3] |

Experimental Protocols

The binding affinity and inhibitory activity of compounds like this compound are determined using various biochemical assays. Below is a representative protocol for a radiometric protein kinase assay, a common method for quantifying kinase activity.

Radiometric Kinase Assay (e.g., for Bcr-Abl)

This method measures the transfer of a radiolabeled phosphate group from ATP to a peptide substrate by the kinase.

Principle: The kinase reaction is performed in the presence of [γ-33P]ATP. The amount of radioactivity incorporated into the substrate peptide is directly proportional to the kinase activity. The inhibitory effect of a compound is determined by measuring the reduction in substrate phosphorylation.

Materials:

-

Recombinant human Bcr-Abl kinase

-

Peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue)

-

[γ-33P]ATP

-

Kinase reaction buffer (e.g., containing HEPES, MgCl₂, MnCl₂, DTT, and BSA)

-

This compound (or analog) at various concentrations

-

ATP solution

-

Phosphocellulose or streptavidin-coated plates/membranes

-

Wash buffers

-

Scintillation counter

Procedure:

-

Reaction Setup: A reaction mixture is prepared containing the kinase reaction buffer, the peptide substrate, and the recombinant Bcr-Abl kinase.

-

Inhibitor Addition: Serial dilutions of this compound are added to the reaction wells. A control with no inhibitor (vehicle only) is included.

-

Reaction Initiation: The kinase reaction is initiated by the addition of a solution containing a mixture of non-radiolabeled ATP and [γ-33P]ATP.[4][6]

-

Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for substrate phosphorylation.

-

Reaction Termination and Capture: The reaction is stopped, and the phosphorylated substrate is captured. For biotinylated substrates, this is achieved by adding the reaction mixture to streptavidin-coated plates.

-

Washing: The plates are washed multiple times to remove unincorporated [γ-33P]ATP.

-

Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.

Signaling Pathways and Mechanism of Action

This compound exerts its effects by inhibiting two key signaling pathways implicated in cancer: the Bcr-Abl pathway in chronic myeloid leukemia (CML) and the Lyn kinase pathway, which is often dysregulated in various hematological malignancies and can contribute to imatinib resistance.

Bcr-Abl Signaling and Inhibition

The Philadelphia chromosome, a translocation between chromosomes 9 and 22, results in the Bcr-Abl fusion gene. The resulting protein is a constitutively active tyrosine kinase that drives the uncontrolled proliferation of myeloid cells by activating numerous downstream pathways that promote cell growth and inhibit apoptosis (programmed cell death). This compound, like other Abl inhibitors, binds to the ATP-binding site of the Bcr-Abl kinase domain, preventing the phosphorylation of its substrates and thereby blocking its oncogenic signaling.

Lyn Kinase Signaling in B-Cells and Inhibition

Lyn kinase plays a complex, dual role in B-cell signaling. Upon B-cell receptor (BCR) activation, Lyn can initiate signaling cascades that lead to B-cell proliferation and differentiation. However, it is also a crucial negative regulator of B-cell signaling.

-

Activating Role: Lyn phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) on the Igα and Igβ subunits of the BCR complex. This recruits and activates Syk kinase, leading to a downstream cascade involving PLCγ2, calcium mobilization, and activation of pathways like MAPK, ultimately promoting B-cell activation.

-

Inhibitory Role: Lyn also phosphorylates immunoreceptor tyrosine-based inhibitory motifs (ITIMs) on co-receptors such as CD22 and FcγRIIB. This recruits phosphatases like SHP-1 and SHIP-1, which dephosphorylate key signaling molecules, thereby dampening the B-cell response and promoting tolerance.

In certain malignancies, the overexpression or dysregulation of Lyn can contribute to uncontrolled proliferation and survival. By inhibiting Lyn, this compound can block these pro-survival signals.

Conclusion

This compound is a potent and selective dual inhibitor of Bcr-Abl and Lyn kinases. Its high affinity for these targets, combined with a favorable selectivity profile that spares many other kinases, makes it a valuable tool for research and a promising candidate for therapeutic development. Understanding its detailed binding characteristics, the methodologies used for its characterization, and its impact on key signaling pathways is crucial for its effective application in drug discovery and for elucidating the complex biology of the diseases it is designed to treat.

References

- 1. A Computational Approach to Analyze the Mechanism of Action of the Kinase Inhibitor Bafetinib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive target selectivity survey of the BCR-ABL kinase inhibitor INNO-406 by kinase profiling and chemical proteomics in chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bafetinib (INNO-406; NS187) | Bcr-Abl inhibitor | dual Bcr-Abl/Lyn inhibitor | CAS 859212-16-1 | Buy INNO406; NS-187 from Supplier InvivoChem [invivochem.com]

- 6. apexbt.com [apexbt.com]

- 7. Probe Bafetinib | Chemical Probes Portal [chemicalprobes.org]

Downstream Effects of Lyn-IN-1 Treatment: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lyn, a non-receptor Src-family tyrosine kinase, is a critical regulator of signaling pathways in hematopoietic cells and has been implicated in the progression of various cancers and autoimmune diseases. Its dual function, capable of both initiating and inhibiting cellular responses, makes it a complex but compelling therapeutic target. This technical guide focuses on the downstream effects of inhibiting Lyn kinase using Lyn-IN-1, a chemical probe designed for this purpose.

Due to the limited availability of specific experimental data for this compound in public literature, this document will use data from its structural analog, Bafetinib , to illustrate the expected molecular and cellular consequences of potent and selective Lyn inhibition. This guide provides an in-depth overview of the affected signaling cascades, quantitative data on cellular phenotypes, and detailed experimental protocols relevant to the study of Lyn kinase inhibitors.

Introduction to Lyn Kinase

Lyn is a member of the Src family of protein tyrosine kinases, primarily expressed in hematopoietic cells like B-lymphocytes and myeloid cells, but also found in neural tissues and some solid tumors.[1][2] Lyn acts as a key intermediary, relaying signals from cell surface receptors—including B-cell receptors (BCR), Fc receptors, and cytokine receptors—to intracellular pathways that govern cell proliferation, differentiation, survival, and migration.[3]

A hallmark of Lyn is its dual regulatory capacity. It can transmit both activating and inhibitory signals:

-

Activating Role: Lyn initiates signaling by phosphorylating Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on receptors, which leads to the recruitment and activation of downstream kinases like Syk and Btk.[3][4]

-

Inhibitory Role: Conversely, Lyn can phosphorylate Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs) on co-receptors such as CD22 and FcγRIIb1. This recruits phosphatases like SHP-1 and SHIP-1, which attenuate signaling pathways and downregulate cell activation.[3]

This functional duality positions Lyn as a critical rheostat for cellular activation. Dysregulation of Lyn activity is linked to autoimmune diseases like lupus and various cancers, including chronic myeloid leukemia (CML) and aggressive subtypes of breast and melanoma cancers, making it a valuable target for therapeutic intervention.[1][2][5]

Profile of this compound and its Analog, Bafetinib

This compound is a chemical probe developed for the selective inhibition of Lyn kinase, enabling the study of its function in cellular and in vivo models. It is described as an analog of Bafetinib (also known as INNO-406 or NS-187), a potent dual Bcr-Abl/Lyn kinase inhibitor.[1][2][6] To provide quantitative context for this guide, the well-characterized inhibitory profile of Bafetinib is presented below.

| Inhibitor Profile: Bafetinib (this compound Analog) | |

| Target(s) | Bcr-Abl, Lyn |

| Mechanism of Action | ATP-competitive tyrosine kinase inhibitor |

| Primary In Vitro Potency (IC50) | Lyn: 19 nMBcr-Abl: 5.8 nM |

| Selectivity Notes | Less potent against PDGFR and c-Kit.[6] Does not inhibit the T315I mutant of Bcr-Abl. At 100 nM, Bafetinib potently inhibits Abl, Lyn, Fyn, and ARG kinases.[7][8] |

| CAS Number (this compound) | 887650-05-7 |

| CAS Number (Bafetinib) | 859212-16-1 |

Core Downstream Signaling Pathways Modulated by Lyn Inhibition

Inhibition of Lyn kinase with a selective agent like this compound is expected to profoundly disrupt key signaling networks. Based on the known functions of Lyn, the primary downstream consequences are anticipated in B-cell receptor signaling and the PI3K/Akt pathway in cancer cells.

B-Cell Receptor (BCR) Signaling Cascade

In B-cells, Lyn is one of the first kinases activated upon antigen binding to the BCR. Its primary role is to phosphorylate the ITAMs of the BCR co-receptors Igα and Igβ. This creates docking sites for Spleen tyrosine kinase (Syk), which is subsequently activated and propagates the signal to downstream effectors, including Bruton's tyrosine kinase (Btk) and Phospholipase Cγ2 (PLCγ2).[3][4][9]

Treatment with a Lyn inhibitor like this compound would block the initial phosphorylation of ITAMs, preventing the recruitment and activation of Syk and effectively shutting down the entire downstream cascade. This leads to impaired B-cell activation, proliferation, and differentiation.[2][10]

PI3K/Akt Signaling in Cancer

In many malignancies, including melanoma, Lyn kinase functions as an oncogenic driver by activating the pro-survival PI3K/Akt pathway.[1][5] Activated Lyn can lead to the phosphorylation and activation of Akt, a central node in cell signaling. Phosphorylated Akt (p-Akt) subsequently promotes cell cycle progression by upregulating proteins like Cyclin D1 and inhibits apoptosis by modulating Bcl-2 family proteins.[5][11]

Treatment with a Lyn inhibitor like Bafetinib has been shown to decrease the phosphorylation of Akt and reduce the expression of Cyclin D1 in melanoma cells.[5] This disrupts the pro-proliferative and anti-apoptotic signals, leading to reduced cell viability.

Cellular Phenotypes of Lyn Inhibition

Inhibition of the aforementioned signaling pathways by this compound or its analogs translates into measurable changes in cellular behavior, particularly in cancer cells where Lyn is overactive.

Effects on Cancer Cell Viability and Proliferation

Studies using the Lyn inhibitor Bafetinib on malignant melanoma cell lines (A375 and M14) demonstrate a dose-dependent reduction in cell viability. This effect is attributed to the inhibition of the PI3K/Akt pathway, leading to cell cycle arrest and induction of apoptosis.[5]

| Effect of Bafetinib on Melanoma Cell Viability (72h) | |

| Cell Line | IC50 (µM) |

| A375 | 4.85 |

| M14 | 5.12 |

Data derived from studies on Bafetinib, a this compound analog.[5]

Effects on Cancer Cell Migration and Invasion

Lyn kinase is also involved in signaling pathways that regulate the cytoskeleton and cell adhesion, processes essential for cell migration and invasion.[12][13][14] Inhibition of Lyn has been shown to significantly impair the migratory and invasive capacity of melanoma cells.

| Effect of Bafetinib (1 µM) on Melanoma Cell Migration & Invasion | |

| A375 Cells | Inhibition (%) |

| Migration | ~55% |

| Invasion | ~60% |

| M14 Cells | Inhibition (%) |

| Migration | ~50% |

| Invasion | ~55% |

Data represents the approximate percentage reduction in the number of migrated/invaded cells compared to control, derived from studies using Bafetinib.[5][15]

Experimental Protocols

The following protocols are representative methodologies for assessing the downstream effects of Lyn inhibitors like this compound.

Cell Viability Assay (CCK-8)

This protocol measures cell proliferation and viability based on the reduction of a water-soluble tetrazolium salt by cellular dehydrogenases.

Materials:

-

Target cells (e.g., A375, M14 melanoma cells)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound or analog (e.g., Bafetinib), dissolved in DMSO

-

Cell Counting Kit-8 (CCK-8) solution

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed approximately 2,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate.

-

Incubation: Culture the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of the Lyn inhibitor in culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%). Replace the medium in each well with 100 µL of medium containing the desired inhibitor concentration. Include vehicle-only (DMSO) wells as a control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[16]

-

Reagent Addition: Add 10 µL of CCK-8 solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C until a visible color change occurs.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against inhibitor concentration and use a non-linear regression model to determine the IC50 value.[6]

Western Blotting for Phospho-proteins

This protocol is for detecting changes in the phosphorylation state of downstream targets like Akt.

Materials:

-

Target cells and culture reagents

-

Lyn inhibitor and vehicle (DMSO)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails .

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and electrophoresis equipment

-

PVDF membranes and transfer buffer/equipment

-

Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk for blocking as it contains phosphoproteins that can increase background.[17]

-

Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total-Akt, anti-Cyclin D1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment & Lysis: Plate cells and grow to 70-80% confluency. Treat with the Lyn inhibitor or vehicle for the desired time. Wash cells with ice-cold PBS and lyse on ice with supplemented lysis buffer.

-

Protein Quantification: Clear lysates by centrifugation. Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load 20-30 µg of protein per lane and separate using SDS-PAGE.

-

Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[18]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane 3 times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and/or a loading control like β-actin.[17]

Transwell Migration and Invasion Assay

This assay measures the ability of cells to move through a porous membrane (migration) or a membrane coated with an extracellular matrix (invasion).

Materials:

-

Target cells and serum-free culture medium

-

24-well plates with Transwell inserts (8 µm pore size)

-

Matrigel or other basement membrane extract (for invasion assay only)

-

Chemoattractant (e.g., medium with 10% FBS)

-

Cotton swabs, methanol (for fixation), and crystal violet stain

Procedure:

-

Preparation (Invasion Assay Only): Thaw Matrigel on ice. Dilute it with cold, serum-free medium and coat the top of the Transwell inserts. Incubate at 37°C for at least 1 hour to allow the gel to solidify.[9]

-

Cell Preparation: Culture cells to ~80% confluency. Starve the cells in serum-free medium for 12-24 hours.

-

Assay Setup: Add 600 µL of chemoattractant medium to the lower chamber of the 24-well plate.

-

Cell Seeding: Resuspend the starved cells in serum-free medium containing the Lyn inhibitor or vehicle. Seed 1 x 10⁵ cells in 100-200 µL into the upper chamber of the Transwell insert.[19]

-

Incubation: Incubate the plate at 37°C for a period determined by the cell type's migratory capacity (e.g., 12-24 hours).

-

Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.[19]

-

Fixation and Staining: Fix the migrated cells on the bottom of the membrane by immersing the insert in methanol for 10-15 minutes. Stain the cells by placing the insert in a well containing 0.2% crystal violet solution for 20 minutes.[9]

-

Washing and Drying: Gently wash the insert in water to remove excess stain and allow it to air dry.

-

Quantification: Visualize the stained cells under a microscope. Count the number of cells in several random fields of view and calculate the average number of migrated/invaded cells per field. Compare the counts from inhibitor-treated wells to the vehicle control.[20]

References

- 1. Bafetinib - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. BAFETINIB (PD015660, ZGBAJMQHJDFTQJ-DEOSSOPVSA-N) [probes-drugs.org]

- 4. A Neuropharmacokinetic Assessment of Bafetinib, a Second Generation Dual BCR-Abl/Lyn Tyrosine Kinase Inhibitor, in Patients with Recurrent High-Grade Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bafetinib, a dual Bcr-Abl/Lyn tyrosine kinase inhibitor for the potential treatment of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. apexbt.com [apexbt.com]

- 8. Probe Bafetinib | Chemical Probes Portal [chemicalprobes.org]

- 9. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. UXT enhances melanoma proliferation, migration, and invasion through modulation of the P53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tubulin-Targeted Therapy in Melanoma Increases the Cell Migration Potential by Activation of the Actomyosin Cytoskeleton─An In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Runx2 downregulation, migration and proliferation inhibition in melanoma cells treated with BEL β-trefoil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of Migration and Invasion in Melanoma Cells by β-Escin via the ERK/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 19. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

Technical Guide: Cellular Uptake and Distribution of Lyn Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive overview of the methodologies used to investigate the cellular uptake and subcellular distribution of small molecule inhibitors targeting Lyn kinase, a critical non-receptor tyrosine kinase involved in various cellular processes. For illustrative purposes, we will refer to a hypothetical inhibitor named "Lyn-IN-1".

Introduction to Lyn Kinase and its Inhibition

Lyn is a member of the Src family of protein tyrosine kinases, playing a pivotal role in signaling pathways that regulate a cell's growth, differentiation, survival, and immune responses.[1][2] It is primarily expressed in hematopoietic cells and is integral to signal transduction from various receptors, including B-cell and cytokine receptors.[1] Dysregulation of Lyn kinase activity has been implicated in various cancers and autoimmune diseases, making it a significant therapeutic target.[2][3]

The efficacy of a kinase inhibitor like this compound is not solely dependent on its biochemical potency but also on its ability to cross the cell membrane, achieve a sufficient concentration at the target site, and engage with Lyn kinase within the complex cellular environment.[4][5] Therefore, understanding the cellular uptake and subcellular distribution of such inhibitors is paramount for their development as therapeutic agents.

Cellular Localization of Lyn Kinase

To be effective, this compound must reach the subcellular compartments where Lyn kinase is active. Lyn kinase exhibits a complex distribution pattern, and its localization can influence its function.

-

Plasma Membrane: A significant portion of Lyn is anchored to the inner leaflet of the plasma membrane, often within specialized microdomains known as lipid rafts.[6][7]

-

Cytoplasm: Lyn is also found in the cytoplasm.[8]

-

Nucleus: Studies have shown that Lyn can be detected in the nucleus, where it may play a role in DNA damage response and cell cycle control.[9] Inhibition of its kinase activity has been shown to increase its accumulation in the nucleus.[9]

-

Perinuclear Region: Accumulation in the perinuclear region has also been observed.[6]

Experimental Protocols for Determining Cellular Uptake and Distribution

Several key experimental techniques can be employed to elucidate the cellular pharmacology of this compound.

Fluorescence Microscopy for Direct Visualization

Fluorescence microscopy allows for the direct visualization of a fluorescently-labeled version of this compound within fixed or living cells, providing qualitative and semi-quantitative information about its subcellular localization.

Experimental Protocol: Live-Cell Confocal Microscopy

-

Probe Preparation: Synthesize a fluorescently-labeled version of this compound. The fluorophore should be chosen for its brightness, photostability, and minimal impact on the inhibitor's properties.

-

Cell Culture: Plate cells of interest (e.g., a human B-cell lymphoma line) on glass-bottom dishes suitable for high-resolution imaging.

-

Co-staining (Optional): To determine co-localization, incubate cells with organelle-specific fluorescent trackers (e.g., LysoTracker for lysosomes, MitoTracker for mitochondria, or Hoechst stain for the nucleus).

-

Incubation: Treat the cells with the fluorescently-labeled this compound at a desired concentration and incubate for various time points (e.g., 15 min, 1 hr, 4 hr) at 37°C to observe uptake kinetics.

-

Washing: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) to remove any unbound inhibitor from the medium.

-

Imaging: Acquire images using a confocal laser scanning microscope. Use appropriate laser lines and emission filters for the chosen fluorophore(s). Z-stack images can be acquired to reconstruct a 3D view of the cell and the inhibitor's distribution.

-

Image Analysis: Analyze the images to determine the subcellular localization of the fluorescent signal. Co-localization analysis with organelle markers can provide quantitative data on the distribution.

Workflow for Fluorescence Microscopy

Caption: Workflow for visualizing this compound uptake via fluorescence microscopy.

Subcellular Fractionation and Quantitative Analysis

This biochemical approach physically separates the major cellular compartments, allowing for the precise quantification of this compound in each fraction, typically using Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocol: Subcellular Fractionation

-

Cell Treatment: Treat a large population of cells (e.g., 1x10^7 cells) with this compound at the desired concentration and for the desired time.

-

Harvesting: Harvest the cells and wash them with ice-cold PBS to stop uptake and remove the extracellular inhibitor.

-

Cell Lysis: Resuspend the cell pellet in a hypotonic lysis buffer and allow the cells to swell on ice. This buffer typically contains protease and phosphatase inhibitors.

-

Homogenization: Lyse the cells by mechanical shearing, for example, by passing them through a narrow-gauge needle.[10]

-

Nuclear Fraction Isolation: Centrifuge the homogenate at a low speed (e.g., 700-1000 x g) for 5-10 minutes. The resulting pellet contains the nuclei.[11]

-

Cytoplasmic and Membrane Fraction Separation: Transfer the supernatant to a new tube and perform a high-speed centrifugation (e.g., 10,000 x g) to pellet heavy membranes and mitochondria.[10] For a more refined separation of the plasma membrane, an ultracentrifugation step (100,000 x g) is required.[10] The final supernatant is the cytosolic fraction.

-

Extraction: Extract this compound from each fraction using an appropriate organic solvent.

-

Quantification: Analyze the extracts by LC-MS to determine the concentration of this compound in each subcellular compartment. The results are typically normalized to the protein content of each fraction.

Workflow for Subcellular Fractionation

References

- 1. scbt.com [scbt.com]

- 2. What are LYN inhibitors and how do they work? [synapse.patsnap.com]

- 3. Functions of the Lyn tyrosine kinase in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reactionbiology.com [reactionbiology.com]

- 5. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-Function Analysis of Lyn Kinase Association with Lipid Rafts and Initiation of Early Signaling Events after Fcɛ Receptor I Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. LYN protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 9. Nuclear localization of Lyn tyrosine kinase mediated by inhibition of its kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Subcellular fractionation protocol [abcam.com]

- 11. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

Lyn-IN-1: A Technical Guide for Immunology and Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyn-IN-1, an analog of Bafetinib, is a potent inhibitor of Lyn kinase, a member of the Src family of protein tyrosine kinases. Lyn kinase is a crucial mediator in a variety of cellular signaling pathways, playing a significant, albeit sometimes contradictory, role in both immunology and oncology.[1][2][3] It is primarily expressed in hematopoietic cells, but also found in neural tissues, liver, and adipose tissue.[2] This technical guide provides an in-depth overview of this compound, consolidating available data on its mechanism of action, preclinical efficacy, and relevant experimental protocols to support its application in immunology and cancer research.

Mechanism of Action

This compound, as a Bafetinib analog, functions as a dual inhibitor of the Bcr-Abl and Lyn tyrosine kinases.[4][5][6] Its primary mechanism of action is the competitive inhibition of the ATP-binding site on these kinases.[1] By occupying this site, this compound prevents the phosphorylation of tyrosine residues on substrate proteins, thereby blocking the activation of downstream signaling cascades essential for cell proliferation, survival, and activation.[1] In the context of cancer, this inhibition can lead to the downregulation of anti-apoptotic proteins and the activation of pro-apoptotic pathways, resulting in the elimination of malignant cells.[1] In immune cells, this compound can modulate the activation threshold, which is particularly relevant in autoimmune diseases characterized by hyperactive immune responses.[1]

Quantitative Data

The following tables summarize the available quantitative data for Bafetinib, the parent compound of this compound. This data provides a strong indication of the expected activity of this compound.

Table 1: In Vitro Inhibitory Activity of Bafetinib

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| Bcr-Abl | 5.8 | Cell-free | [1][4][5] |

| Lyn | 19 | Cell-free | [1][4][5] |

| Bcr-Abl (K562 cells) | 11 | Cell-based | [1][7] |

| Bcr-Abl (293T cells) | 22 | Cell-based | [1][4] |

Table 2: Kinase Selectivity Profile of Bafetinib (at 0.1 µM)

| Kinase Inhibited (>50%) | Reference |

| ABL | [6] |

| ABL-related gene (ARG) | [6] |

| FYN | [6] |

| LYN | [6] |

At a higher concentration of 1.0 µM, Bafetinib also inhibited BLK, FLT3, PDGFR (alpha and beta), and p70S6K.[6]

Table 3: Preclinical Pharmacokinetics of Bafetinib

| Species | Administration Route | Dose | Bioavailability (%) | Brain Penetration | Reference |

| Balb/c mice | Oral | 200 mg/kg/day (MTD) | 32 | ~10% of plasma levels | [1][2] |

| Rat | Oral | Not specified | Not specified | ~10% of plasma levels | [2] |

Table 4: In Vivo Efficacy of Bafetinib

| Cancer Model | Cell Line | Animal Model | Dosing Regimen | Outcome | Reference |

| Chronic Myeloid Leukemia | KU812 | Balb/c-nu/nu mice (xenograft) | 20 mg/kg/day (oral) | Complete tumor growth inhibition | [1] |

| Non-Small Cell Lung Cancer | H292 | Balb/c mice (xenograft) | 30 mg/kg/day (oral) for 10 days | Inhibition of PD-L1 expression | [8][9] |

Signaling Pathways

Lyn kinase is involved in a complex network of signaling pathways. Below are diagrams illustrating its role in key cellular processes.

Lyn Kinase Signaling in B-Cell Receptor (BCR) Activation and Inhibition

Role of Lyn Kinase in Cancer Cell Proliferation via PI3K/Akt Pathway

Experimental Protocols

The following are generalized protocols for key experiments involving a Lyn kinase inhibitor like this compound, based on methodologies reported in studies using Bafetinib. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

In Vitro Kinase Assay

This protocol outlines a method to determine the in vitro inhibitory activity of this compound against Lyn kinase.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO). Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), MgCl2, and DTT.

-

Reaction Setup: In a 96-well plate, add the reaction buffer, recombinant Lyn kinase, and the desired concentration of this compound or vehicle control.

-

Initiation: Initiate the kinase reaction by adding a mixture of ATP, [γ-33P]ATP, and a specific peptide substrate for Lyn kinase.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) to allow for substrate phosphorylation.

-

Termination: Stop the reaction by adding a stop solution, such as phosphoric acid.

-

Detection: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-33P]ATP will be washed away.

-

Quantification: Measure the radioactivity on the filter plate using a scintillation counter.

-

Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.[1][4]

Cell Proliferation (MTT) Assay

This protocol measures the effect of this compound on the proliferation of cancer cell lines.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound or vehicle control and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[1]

Western Blot Analysis

This protocol is for detecting the phosphorylation status of Lyn and its downstream targets in cells treated with this compound.

Methodology:

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Lyn, total Lyn, phospho-Akt, total Akt, etc., overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[9]

In Vivo Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^7 cells) into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally at a predetermined dose (e.g., 20 mg/kg/day) or the vehicle control daily for the duration of the study.

-

Monitoring: Measure tumor volume and body weight 2-3 times per week.

-

Endpoint: At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a specified size), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry, or western blotting).[1][10]

Conclusion

This compound, as a potent Lyn kinase inhibitor, holds significant promise for both immunology and cancer research. Its ability to modulate key signaling pathways involved in cell proliferation, survival, and immune activation makes it a valuable tool for investigating the roles of Lyn kinase in various physiological and pathological processes. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to design and execute experiments utilizing this compound, ultimately contributing to a deeper understanding of Lyn kinase biology and the development of novel therapeutic strategies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. A Neuropharmacokinetic Assessment of Bafetinib, a Second Generation Dual BCR-Abl/Lyn Tyrosine Kinase Inhibitor, in Patients with Recurrent High-Grade Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A neuropharmacokinetic assessment of bafetinib, a second generation dual BCR-Abl/Lyn tyrosine kinase inhibitor, in patients with recurrent high-grade gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Probe Bafetinib | Chemical Probes Portal [chemicalprobes.org]

- 7. cellagentech.com [cellagentech.com]

- 8. Bafetinib Suppresses the Transcription of PD-L1 Through c-Myc in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Lyn-IN-1: A Potent Kinase Inhibitor in Hematological Malignancies

A Technical Guide for Researchers and Drug Development Professionals

Introduction:

Lyn tyrosine kinase, a member of the Src family of non-receptor tyrosine kinases, has emerged as a critical player in the pathogenesis of various hematological malignancies.[1][2] Predominantly expressed in hematopoietic cells, Lyn is a key regulator of signaling pathways that govern cell proliferation, survival, differentiation, and immune responses.[3][4] Its dysregulation has been implicated in the progression of acute myeloid leukemia (AML), chronic myeloid leukemia (CML), mantle cell lymphoma (MCL), and other blood cancers, making it a compelling therapeutic target.[2][5][6] This technical guide provides an in-depth overview of Lyn-IN-1, a potent and selective inhibitor of Lyn kinase, for researchers and drug development professionals exploring novel therapeutic strategies in hematological malignancies.

Mechanism of Action of Lyn Kinase Inhibitors

Lyn inhibitors, including this compound, primarily function through competitive inhibition of the ATP-binding site on the Lyn kinase domain.[3] By occupying this site, these inhibitors prevent the phosphorylation of tyrosine residues on substrate proteins, a critical step in the activation of downstream signaling cascades.[3] This blockade disrupts the aberrant signaling networks that are essential for the survival and proliferation of malignant hematopoietic cells.[3] Furthermore, inhibition of Lyn kinase can induce apoptosis in cancer cells by downregulating anti-apoptotic proteins and activating pro-apoptotic pathways.[3]

Key Signaling Pathways Modulated by Lyn Kinase

Several critical signaling pathways are modulated by Lyn kinase in the context of hematological malignancies. Understanding these pathways is crucial for elucidating the therapeutic effects of this compound.

Caption: Key signaling pathways modulated by Lyn kinase in hematological malignancies.

Quantitative Data on this compound Activity

The following table summarizes the in vitro activity of this compound and other relevant Lyn kinase inhibitors against various hematological cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound | [Cell Line Name] | [Cancer Type] | [IC50 Value] | [Citation] |

| Dasatinib | Jeko-1 | Mantle Cell Lymphoma | >10 (Bortezomib-sensitive) | [7] |

| Dasatinib | Jeko-1/BTZ | Mantle Cell Lymphoma | ~1 (Bortezomib-resistant) | [7] |

| Nilotinib | K562-rn | Chronic Myeloid Leukemia | [IC50 Value] | [8] |

Note: Specific IC50 values for this compound are not yet widely published in publicly available literature. The table is structured to incorporate this data as it becomes available. The provided data for Dasatinib and the context for Nilotinib are based on existing research on Lyn kinase inhibition.[7][8]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the investigation of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of this compound on the proliferation of hematological cancer cell lines.

Materials:

-

Hematological cancer cell lines (e.g., Jeko-1, K562)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of this compound in culture medium.

-

Add 100 µL of the diluted this compound or vehicle control (DMSO) to the respective wells.

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blotting

This technique is used to analyze the expression and phosphorylation status of Lyn and its downstream targets.

Materials:

-

Cell lysates from this compound treated and untreated cells

-

Protein concentration assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Lyn, anti-phospho-Lyn, anti-Akt, anti-phospho-Akt, anti-mTOR, anti-phospho-mTOR, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH).

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunodeficient mice (e.g., NOD/SCID)

-

Hematological cancer cells (e.g., Jeko-1/BTZ)

-

Matrigel

-

This compound formulation for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells and Matrigel into the flanks of the mice.

-

Monitor tumor growth regularly using calipers.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).

-

Measure tumor volume and body weight regularly throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

-

Calculate tumor growth inhibition (TGI) to assess the efficacy of the treatment.

Caption: A typical experimental workflow for evaluating this compound.

Resistance Mechanisms and Future Directions

Resistance to targeted therapies is a significant clinical challenge. Overexpression of Lyn kinase itself has been identified as a potential mechanism of resistance to nilotinib in CML.[8] In bortezomib-resistant MCL, upregulation of BCR signaling, including increased Lyn activity, has been observed.[6] Further investigation into the mechanisms of resistance to this compound will be crucial for developing strategies to overcome it, such as combination therapies. Combining Lyn inhibitors with other targeted agents or chemotherapy could enhance their efficacy and prevent the emergence of resistant clones.[3]

This compound represents a promising therapeutic agent for the treatment of hematological malignancies. Its targeted inhibition of Lyn kinase disrupts key signaling pathways essential for cancer cell survival and proliferation. The detailed methodologies and structured data presented in this guide are intended to facilitate further research and development of this compound as a novel cancer therapeutic. Continued investigation into its efficacy, mechanisms of action, and potential resistance pathways will be critical for its successful clinical translation.

References

- 1. Lyn, a src-like tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functions of the Lyn tyrosine kinase in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are LYN inhibitors and how do they work? [synapse.patsnap.com]

- 4. scbt.com [scbt.com]

- 5. A critical role for Lyn in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. Inhibition of Lyn is a promising treatment for mantle cell lymphoma with bortezomib resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

The Role of Lyn Kinase Inhibition in Autoimmune Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lyn, a Src family protein tyrosine kinase, is a critical regulator of immune cell signaling, possessing a dual function in both activating and inhibitory pathways. Dysregulation of Lyn activity is strongly implicated in the pathogenesis of autoimmune diseases, particularly systemic lupus erythematosus (SLE). Consequently, the targeted inhibition of Lyn kinase presents a promising therapeutic strategy. This technical guide explores the role of Lyn kinase in autoimmune disease models, with a focus on the potential application of Lyn inhibitors. While specific in vivo data for the inhibitor Lyn-IN-1 in autoimmune models is not currently available in published literature, this document will detail the underlying rationale for Lyn inhibition, provide information on this compound and its analog, Bafetinib, and present representative experimental protocols for the evaluation of Lyn inhibitors in preclinical autoimmune disease models.

Introduction: The Dichotomous Role of Lyn Kinase in Immunity

Lyn kinase is predominantly expressed in hematopoietic cells, including B cells, macrophages, dendritic cells, and mast cells. Its function is multifaceted, contributing to both the initiation and suppression of immune responses.

-

Activating Role: In B cells, Lyn is involved in the initial phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) of the B-cell receptor (BCR) complex upon antigen binding, initiating a signaling cascade that leads to B-cell proliferation and antibody production.

-

Inhibitory Role: Conversely, Lyn also phosphorylates immunoreceptor tyrosine-based inhibitory motifs (ITIMs) on co-receptors such as CD22 and FcγRIIb. This recruits phosphatases like SHP-1 and SHIP-1, which dampen the activating signals, thereby establishing a threshold for B-cell activation and maintaining self-tolerance.

The development of a lupus-like autoimmune disease in Lyn-deficient (Lyn-/-) mice underscores the dominant inhibitory function of Lyn in preventing autoimmunity. These mice exhibit hyperactive B cells, autoantibody production, and glomerulonephritis, validating Lyn as a key therapeutic target.

This compound and Bafetinib: Potent Inhibitors of Lyn Kinase

While in vivo studies of this compound in autoimmune models are not yet published, its biochemical profile and that of its analog, Bafetinib, provide a strong foundation for its potential utility.

This compound is a selective inhibitor of Lyn kinase. It is also known as a Bafetinib analog.

Bafetinib (INNO-406, NS-187) is a potent dual inhibitor of Bcr-Abl and Lyn tyrosine kinases.[1][2][3] It was developed as a second-generation tyrosine kinase inhibitor for chronic myeloid leukemia (CML).[1]

Quantitative Data for Bafetinib

The following tables summarize the in vitro potency and cellular activity of Bafetinib. This data is crucial for designing in vitro and in vivo experiments to explore its effects in autoimmune contexts.

Table 1: In Vitro Kinase Inhibition by Bafetinib

| Target Kinase | IC50 (nM) | Assay Type |

| Lyn | 19 | Cell-free assay |

| Bcr-Abl | 5.8 | Cell-free assay |

Data sourced from Selleck Chemicals and APExBIO product data sheets.[3][4]

Table 2: Cellular Activity of Bafetinib

| Cell Line | Target Pathway/Process | IC50 (nM) | Assay Type |

| K562 | Bcr-Abl Autophosphorylation | 11 | Cellular activity assay |

| 293T | Bcr-Abl Autophosphorylation | 22 | Cellular activity assay |

Data sourced from Selleck Chemicals product data sheet.[4]

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways modulated by Lyn is essential for interpreting the effects of its inhibition. The following diagrams, rendered in Graphviz DOT language, illustrate key pathways and a representative experimental workflow for evaluating a Lyn inhibitor.

Lyn Signaling in B-Cells

Caption: Dual role of Lyn kinase in B-cell receptor signaling.

Experimental Workflow for In Vivo Evaluation of a Lyn Inhibitor

Caption: Workflow for preclinical testing of a Lyn inhibitor.

Experimental Protocols

The following are representative, detailed methodologies for key experiments to evaluate the efficacy of a Lyn inhibitor in a preclinical model of rheumatoid arthritis.

In Vitro Lyn Kinase Inhibition Assay

Objective: To determine the IC50 of a test compound (e.g., this compound) against Lyn kinase.

Materials:

-

Recombinant human Lyn kinase

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

Test compound (serially diluted)

-

384-well plates

-

ADP-Glo™ Kinase Assay (Promega) or similar detection system

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add 5 µL of kinase buffer containing the test compound to the wells of a 384-well plate.

-

Add 5 µL of recombinant Lyn kinase to each well.

-

Incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression curve fit.

Collagen-Induced Arthritis (CIA) in DBA/1 Mice

Objective: To evaluate the in vivo efficacy of a Lyn inhibitor in a mouse model of rheumatoid arthritis.

Materials:

-

Male DBA/1 mice (8-10 weeks old)

-

Bovine type II collagen (CII)

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

Test compound (formulated for oral or intraperitoneal administration)

-

Vehicle control

Procedure:

-

Immunization (Day 0): Emulsify bovine CII in CFA. Anesthetize mice and inject 100 µL of the emulsion intradermally at the base of the tail.

-

Booster Immunization (Day 21): Emulsify bovine CII in IFA. Inject 100 µL of the emulsion intradermally at the base of the tail.

-

Treatment: Begin administration of the test compound or vehicle on Day 21 and continue daily until the end of the study (e.g., Day 42).

-

Clinical Assessment: Monitor mice daily for signs of arthritis starting from Day 21. Score each paw on a scale of 0-4 based on the severity of inflammation. The maximum clinical score per mouse is 16. Measure paw thickness using a digital caliper.

-

Endpoint Analysis (Day 42):

-

Histology: Euthanize mice, collect hind paws, fix in formalin, decalcify, and embed in paraffin. Section and stain with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone erosion.

-

Serology: Collect blood via cardiac puncture. Measure serum levels of anti-CII antibodies and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-17) by ELISA.

-

Conclusion and Future Directions

Lyn kinase is a well-validated target for the treatment of autoimmune diseases. The dual activating and inhibitory roles of Lyn make it a nuanced target, where inhibition is expected to primarily dampen the hyper-responsiveness of autoreactive B cells. While direct evidence for the efficacy of this compound in autoimmune models is yet to be established, its biochemical profile as a potent Lyn inhibitor, along with data from its analog Bafetinib, strongly supports its investigation in this context. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of this compound and other novel Lyn inhibitors, which could pave the way for new therapeutic interventions for patients with debilitating autoimmune conditions. Future research should focus on in vivo studies in models of lupus and arthritis to confirm the therapeutic potential of selective Lyn inhibition.

References

Lyn-IN-1 effect on B-cell receptor signaling